molecular formula C7H9NO B152113 (R)-2-(1-Hydroxyethyl)pyridine CAS No. 27911-63-3

(R)-2-(1-Hydroxyethyl)pyridine

Cat. No.: B152113
CAS No.: 27911-63-3
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-ZCFIWIBFSA-N
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Description

®-1-(Pyridin-2-yl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone

Safety and Hazards

The safety information for “®-1-(Pyridin-2-yl)ethanol” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-(Pyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, yielding the desired ®-enantiomer with high enantiomeric excess .

Another method involves the enzymatic reduction of 2-acetylpyridine using alcohol dehydrogenases. This biocatalytic approach offers high selectivity and mild reaction conditions, making it an attractive option for industrial applications .

Industrial Production Methods

In industrial settings, the production of ®-1-(Pyridin-2-yl)ethanol often employs large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Pyridin-2-yl)ethanol is unique due to its chiral nature and the presence of the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its enantiomeric purity makes it valuable in asymmetric synthesis and as a chiral building block .

Properties

IUPAC Name

(1R)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349085
Record name (1R)-1-(Pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27911-63-3
Record name (1R)-1-(Pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(pyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A methanol solution (100 mL) of 1-pyridin-2-ylethanone (10.0 g) was cooled to 0° C., sodium borohydride (6.2 g) was added thereto and stirred at that temperature for 4 hours. Then water was added to the reaction solution, and the organic solvent was evaporated off under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to 3/2) to obtain the entitled compound (9.0 g).
Quantity
100 mL
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10 g
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reactant
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6.2 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
624 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
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Synthesis routes and methods V

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Reaction Step Three
Quantity
38.48 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(1-Hydroxyethyl)pyridine
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(R)-2-(1-Hydroxyethyl)pyridine
Reactant of Route 3
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(R)-2-(1-Hydroxyethyl)pyridine
Reactant of Route 4
(R)-2-(1-Hydroxyethyl)pyridine
Reactant of Route 5
Reactant of Route 5
(R)-2-(1-Hydroxyethyl)pyridine
Reactant of Route 6
Reactant of Route 6
(R)-2-(1-Hydroxyethyl)pyridine
Customer
Q & A

Q1: Can you elaborate on the enzymatic reduction of 2-acetylpyridine to (R)-1-(pyridin-2-yl)ethanol using bean seed extracts? Which bean varieties were most effective?

A1: The research investigated the use of crude enzyme extracts from various bean varieties to catalyze the reduction of 2-acetylpyridine to its corresponding alcohol, (R)-1-(pyridin-2-yl)ethanol. While the overall conversion rate for ketones was generally lower than that observed for aldehydes, bayo and black bean extracts demonstrated a remarkable ability to produce (R)-1-(pyridin-2-yl)ethanol in an enantiopure form []. This suggests that these bean varieties possess specific reductase enzymes with high selectivity for this particular reaction. Further research into the specific enzymes responsible and their mechanisms could be valuable for optimizing this biocatalytic process.

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